molecular formula C7H10N2O2 B1610451 Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 60858-33-5

Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No. B1610451
CAS RN: 60858-33-5
M. Wt: 154.17 g/mol
InChI Key: JUXFSTMNPMSURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (MDPC) is an organic compound that has been studied for its potential applications in a variety of scientific fields. MDPC is a small molecule that has been found to be a useful tool in the synthesis of other compounds and has been used in research to study the mechanisms of action of various substances.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are highly valued in organic synthesis due to their diverse biological activities. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate serves as a core element in the synthesis of these derivatives, which have applications as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Catalysis

In catalysis, this compound can be used to facilitate reactions involving pyrazoles. For example, it can act as a precursor or intermediate in the synthesis of more complex molecules, utilizing catalysts like Nano-ZnO to achieve regioselective synthesis .

Ligand for Coordination Chemistry

Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a precursor to various ligands in coordination chemistry. These ligands, such as trispyrazolylborate, are studied for their ability to form complexes with metals, which are important in various chemical reactions .

Antibacterial Applications

The compound is used to prepare N-1-substituted derivatives that exhibit antibacterial activity. This application is crucial in the development of new antibiotics and understanding the mechanism of bacterial resistance .

Antileishmanial and Antimalarial Research

Research into antileishmanial and antimalarial treatments has utilized derivatives of this compound. By incorporating different moieties, scientists aim to improve the solubility and interactions of target compounds with biological macromolecules, which is vital for drug development .

Structural and Chemical Investigations

The structural and chemical properties of pyrazoles, including Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, are of interest due to their tautomerism. This phenomenon influences their reactivity and, consequently, the biological activities of targets bearing a pyrazole moiety. Understanding these properties is essential for designing synthetic methods and developing new pharmaceuticals .

properties

IUPAC Name

methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXFSTMNPMSURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500241
Record name Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

CAS RN

60858-33-5
Record name Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.